T6P unnatural precursors 1-4

Beschreibung

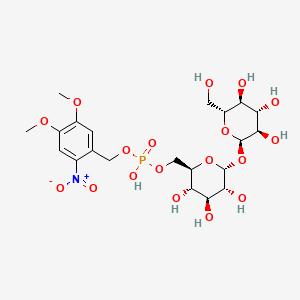

Trehalose-6-phosphate (T6P) is a critical signaling molecule in plants, regulating carbon metabolism, growth, and stress responses . However, T6P’s high polarity limits its cellular uptake, necessitating synthetic precursors for exogenous application. The T6P unnatural precursors 1-4 (CAS: 1404341-64-5) are chemically modified derivatives designed to overcome this limitation. These precursors feature light-labile protective groups (e.g., o-nitrobenzyl (oNB), dimethoxy-nitrobenzyl (DMNB), and o-nitrophenylethyl (oNPE)) that enable membrane permeability. Upon UV exposure, these groups are cleaved, releasing bioactive T6P intracellularly .

Key applications include:

- Enhanced grain yield: In wheat, precursor application increased starch synthesis by up to 20% under controlled conditions by upregulating starch biosynthetic genes (e.g., AGPase) .

- Drought resilience: Pre-treatment with precursors improved post-drought recovery in wheat by priming sucrose allocation to sinks .

- SnRK1 inhibition: Released T6P inhibits SnRK1 kinase activity (to 30–65% of baseline), a starvation-response regulator, thereby promoting growth under favorable conditions .

Eigenschaften

Molekularformel |

C21H32NO18P |

|---|---|

Molekulargewicht |

617.4 g/mol |

IUPAC-Name |

(4,5-dimethoxy-2-nitrophenyl)methyl [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H32NO18P/c1-34-10-3-8(9(22(30)31)4-11(10)35-2)6-36-41(32,33)37-7-13-15(25)17(27)19(29)21(39-13)40-20-18(28)16(26)14(24)12(5-23)38-20/h3-4,12-21,23-29H,5-7H2,1-2H3,(H,32,33)/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 |

InChI-Schlüssel |

FSSVXMQSXFXYRJ-LWZURRPWSA-N |

Isomerische SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)[N+](=O)[O-])OC |

Kanonische SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von T6P-unnatürlichen Vorläufern (1-4) umfasst mehrere Schritte. Der Aufbau dieser Verbindungen verwendet verschiedene Phosphorchemien: Phosphoramiditchemie zur Herstellung von P(III)-Zwischenprodukten, die dann zu entsprechenden P(V)-Phosphortriestern oxidiert werden, oder direkte P(V)-Phosphorylierung . Regioselektiver Zugang zur OH-6-Gruppe in Trehalose wird durch die Verwendung von Trimethylsilyl als Schutzgruppe erreicht . Die Phosphorylierung beinhaltet die Reaktion mit Phosphoramiditen gefolgt von tBuOOH oder die Behandlung mit POCl3 gefolgt von der Zugabe des entsprechenden Alkohols . Die Zwischenprodukte werden dann unter milden sauren Bedingungen entschützt .

Analyse Chemischer Reaktionen

T6P-unnatürliche Vorläufer (1-4) unterliegen verschiedenen chemischen Reaktionen, darunter Phosphorylierung und Entschützung . Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen Phosphoramidite, tBuOOH, POCl3 und geeignete Alkohole . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die entsprechenden P(V)-Phosphortriester und entschützten Zwischenprodukte .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den T6P-unnatürliche Vorläufer (1-4) ihre Wirkung ausüben, beinhaltet die Freisetzung von T6P in der Pflanze nach Aktivierung durch Licht. T6P reguliert die Nutzung und Allokation von Saccharose in Pflanzen und unterstützt das Pflanzenwachstum und die Entwicklung. Die beteiligten molekularen Ziele und Pfade umfassen die Regulation der Kohlenstoffallokation und -verwertung, die das Pflanzenwachstum und die Widerstandsfähigkeit erheblich beeinflusst.

Wirkmechanismus

The mechanism by which T6P unnatural precursors (1-4) exert their effects involves the release of T6P in planta upon activation by light . T6P regulates sucrose use and allocation in plants, underpinning crop growth and development . The molecular targets and pathways involved include the regulation of carbon allocation and utilization, which significantly affects plant growth and resilience .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogs

Trehalose

- Mechanism: Exogenous trehalose is metabolized to T6P, which inhibits SnRK1 and promotes growth. However, excessive trehalose leads to T6P accumulation, stunting growth unless metabolizable sugars (e.g., sucrose) are present .

- Comparison : Unlike trehalose, precursors 1-4 bypass metabolism and deliver T6P directly, avoiding growth inhibition risks. UV-triggered release ensures spatiotemporal control, enhancing precision .

Sucrose Analogs

- Mechanism: Sucrose induces endogenous T6P synthesis via TPS1 upregulation. However, sucrose’s effects are context-dependent and less targeted .

- Comparison : Precursors 1-4 provide a "pulse" of T6P (up to 100-fold higher than genetic methods), enabling stronger and faster activation of starch synthesis pathways .

Chemical SnRK1 Modulators

- Mechanism : Compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one inhibit SnRK1 directly but lack T6P’s dual role in growth and stress priming.

- Comparison : Precursors 1-4 indirectly modulate SnRK1 via T6P, aligning inhibition with sucrose availability for balanced growth .

Performance Metrics

Table 1: Efficacy of T6P Precursors 1-4 vs. Alternatives

Table 2: Molecular Properties

Mechanistic Advantages

- Targeted Delivery : Precursors 1-4 enable tissue-specific T6P release, unlike systemic sucrose or trehalose .

- Gene Expression Priming : T6P upregulates starch synthesis genes (e.g., AGPase, GBSS) more effectively than genetic overexpression, maximizing sink capacity .

- Stress Resilience : Precursor-treated plants recover faster post-drought due to pre-activated sucrose mobilization pathways, a trait absent in SnRK1 inhibitors or trehalose .

Biologische Aktivität

Trehalose-6-phosphate (T6P) is a pivotal signaling molecule in plants, influencing various physiological processes such as growth, development, and stress responses. The unnatural precursors of T6P, designated as T6P unnatural precursors 1-4, have been synthesized to enhance the understanding of T6P's biological roles and improve crop yield and resilience. This article explores the biological activity of these precursors, supported by data tables and recent research findings.

The T6P unnatural precursors 1-4 share a common molecular structure that facilitates their conversion to T6P. Below is a summary of their chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1404341-64-5 |

| Molecular Formula | C21H32NO18P |

| Molecular Weight | 617.45 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

T6P acts as a central sugar signal that regulates sucrose metabolism and allocation in plants. The unnatural precursors are designed to mask charge and increase hydrophobicity, allowing for enhanced permeability and controlled release of T6P upon specific stimuli, such as light exposure .

Biological Activity

Research indicates that the application of T6P unnatural precursors can significantly influence plant metabolism:

- Increased Trehalose Levels : Following treatment with these precursors, trehalose levels in plants peaked significantly within hours, indicating active metabolism and conversion to T6P .

- Sucrose Accumulation : Sucrose levels increased 2-3 fold within the first two hours post-treatment, which is positively correlated with T6P levels . This suggests a feedback mechanism where sucrose induces further synthesis of T6P.

- Starch Synthesis : The activity of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in starch synthesis, was found to be elevated in plants treated with precursor 3. This supports the hypothesis that T6P stimulates starch biosynthesis .

Case Studies

Several studies have highlighted the effectiveness of these precursors in enhancing crop yield:

- Study on Precursor 2 : In a controlled experiment, plants treated with precursor 2 exhibited a significant increase in biomass compared to controls. Measurements indicated an increase in starch content from 40.7 μmol.g^-1 FW to 63.2 μmol.g^-1 FW post-treatment .

- Precursor 3 Efficacy : Precursor 3 demonstrated superior tissue uptake and temporal control over T6P release, allowing for minimal application amounts while achieving substantial increases in endogenous T6P levels (up to 6.5-fold) without disrupting metabolic homeostasis .

Summary of Findings

The biological activity of T6P unnatural precursors 1-4 has been extensively studied, revealing their potential to enhance plant growth and resilience through:

- Direct Release : These compounds directly release T6P upon application.

- Induction of Biosynthesis : They also stimulate de novo synthesis of T6P through feedback mechanisms involving sucrose.

Q & A

Basic: What is the mechanistic role of T6P unnatural precursors 1-4 in regulating sucrose allocation and plant biomass accumulation?

T6P unnatural precursors 1-4 are synthetic analogs designed to modulate endogenous Trehalose-6-phosphate (T6P) levels, a central signaling metabolite in plants. T6P regulates sucrose utilization by coordinating carbon allocation between growth and storage pathways. For example, in wheat, T6P accumulation in grains enhances starch synthesis by upregulating starch-related genes, while its depletion in vegetative tissues under drought primes recovery post-stress . Methodologically, researchers can validate this mechanism using transgenic lines (e.g., Arabidopsis expressing bacterial T6P hydrolase) to dissect T6P-specific effects from trehalose metabolism .

Advanced: How should experimental designs be optimized to test the efficacy of T6P precursors 1-4 under varying carbon availability?

Key considerations include:

- Carbon Status : Apply precursors under controlled carbon regimes (e.g., sucrose supplementation vs. starvation) to assess context-dependent T6P effects. Rescue experiments (e.g., adding metabolizable sugars to trehalose-treated plants) can isolate T6P-mediated growth inhibition from carbon starvation .

- Application Timing : Pre-treatment before stress (e.g., drought) vs. during active growth phases to study priming vs. immediate metabolic effects .

- Controls : Use wild-type and T6P hydrolase-expressing lines to differentiate precursor-specific outcomes from endogenous T6P fluctuations .

Advanced: How can researchers resolve contradictions in T6P’s dual role as a growth inhibitor and enhancer?

T6P’s effects are context-dependent:

- Growth Inhibition : Occurs under carbon limitation (e.g., high trehalose without metabolizable sugars), where T6P accumulation represses ribosomal kinase genes (e.g., AtKIN11), stalling growth .

- Enhancement : In carbon-replete tissues (e.g., grains), T6P upregulates starch synthesis genes, increasing yield .

Methodological Approach : Use transcriptomic clustering (e.g., MAS 5.0 software for gene expression correlation with T6P levels) to identify context-specific regulatory networks .

Advanced: What strategies ensure reliable quantification of T6P precursor uptake and metabolic flux in planta?

- Chemical Modifications : Attach light-cleavable groups to precursors to enhance membrane permeability, followed by UV treatment to release active T6P .

- Isotopic Labeling : Use -labeled sucrose to trace carbon flux into T6P and downstream metabolites via GC-MS .

- Validation : Compare T6P levels in wild-type vs. precursor-treated plants using enzymatic assays (e.g., T6P-specific phosphatases) .

Basic: What molecular tools are available to study T6P signaling pathways in model and crop plants?

- Transgenic Lines : Arabidopsis lines with altered T6P synthase (TPS) or phosphatase (TPP) activity .

- Chemical Probes : T6P precursors 1-4 for transient modulation without genetic modification .

- Transcriptomic Databases : Microarray datasets from T6P-treated vs. control plants (e.g., cluster analysis of T6P-correlated genes like ATPK19) .

Advanced: How can researchers address variability in T6P precursor efficacy across plant species or tissues?

- Species-Specific Uptake : Test precursor permeability using membrane vesicle assays (e.g., pH-dependent uptake in wheat vs. maize) .

- Tissue-Specific Profiling : Laser-capture microdissection of sink (e.g., grains) vs. source (e.g., leaves) tissues paired with metabolomics .

- Statistical Frameworks : Apply ANOVA to compare treatment effects across species/tissues, with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .

Basic: What are the ethical and reporting standards for preclinical studies involving T6P precursors?

- NIH Guidelines : Disclose experimental conditions (e.g., carbon regimes, stress protocols) to ensure replicability .

- Data Transparency : Include raw metabolomic datasets in supplementary materials, with processed data (e.g., PCA plots) in results .

- Ethical Review : Obtain institutional approval for transgenic plant use and field trials .

Advanced: How can contradictory findings in T6P-mediated drought resilience be reconciled?

Conflicting results may arise from:

- Timing of Application : Pre-stress application primes recovery, while post-stress application may exacerbate carbon deficits .

- Species-Specific Responses : Wheat shows stronger yield gains than Arabidopsis due to divergent sink strength .

Resolution : Meta-analysis of published datasets (e.g., Web of Science, Google Scholar) using FINER criteria to identify understudied variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.